molecular formula C22H19NO2 B14319595 4-Propylphenyl 9H-carbazole-2-carboxylate CAS No. 106618-76-2

4-Propylphenyl 9H-carbazole-2-carboxylate

Cat. No.: B14319595
CAS No.: 106618-76-2
M. Wt: 329.4 g/mol
InChI Key: LKLWMCYFHQRHNP-UHFFFAOYSA-N
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Description

4-Propylphenyl 9H-carbazole-2-carboxylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core and a propylphenyl group, imparts specific properties that make it valuable for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-Propylphenyl 9H-carbazole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 9H-carbazole and 4-propylphenyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) in a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

4-Propylphenyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole core, using reagents like bromine (Br2) or nitric acid (HNO3).

    Coupling Reactions: Suzuki coupling reactions can be performed using boronic acids and palladium catalysts to introduce various substituents at the phenyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Propylphenyl 9H-carbazole-2-carboxylate has a wide range of scientific research applications:

    Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.

    Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.

    Materials Science: The compound is used in the synthesis of conducting polymers and nanomaterials for various applications, including sensors and transistors.

    Biological Research: It is studied for its interactions with biological molecules and potential therapeutic effects

Mechanism of Action

The mechanism of action of 4-Propylphenyl 9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

4-Propylphenyl 9H-carbazole-2-carboxylate can be compared with other carbazole derivatives:

The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications not found in other carbazole derivatives.

Properties

CAS No.

106618-76-2

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

(4-propylphenyl) 9H-carbazole-2-carboxylate

InChI

InChI=1S/C22H19NO2/c1-2-5-15-8-11-17(12-9-15)25-22(24)16-10-13-19-18-6-3-4-7-20(18)23-21(19)14-16/h3-4,6-14,23H,2,5H2,1H3

InChI Key

LKLWMCYFHQRHNP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3

Origin of Product

United States

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